Zidovudine diphosphate
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Overview
Description
Perfluorodecanesulfonic acid is a perfluoroalkyl substance, characterized by a long carbon chain fully substituted with fluorine atoms and a sulfonic acid functional group. This compound is known for its high thermal and chemical stability, as well as its resistance to degradation. It has been widely studied due to its persistence in the environment and potential health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorodecanesulfonic acid is typically synthesized through electrochemical fluorination (ECF). This process involves the electrolysis of a precursor, such as decanesulfonyl fluoride, in a solution of hydrogen fluoride. The reaction conditions include a high voltage and the presence of anhydrous hydrogen fluoride .
Industrial Production Methods: The industrial production of perfluorodecanesulfonic acid also relies on electrochemical fluorination. This method is favored due to its efficiency in producing highly fluorinated compounds. The process is conducted in specialized electrochemical cells designed to handle the corrosive nature of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions: Perfluorodecanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a basic medium and elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize perfluorodecanesulfonic acid under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonic acid group to a sulfonate under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted sulfonates or sulfonamides.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction typically results in the formation of sulfonates.
Scientific Research Applications
Perfluorodecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes due to its ability to lower surface tension.
Mechanism of Action
Perfluorodecanesulfonic acid exerts its effects primarily through its interaction with biological membranes and proteins. Its high affinity for lipid bilayers allows it to disrupt membrane integrity and function. Additionally, it can inhibit enzymes such as 3β-hydroxysteroid dehydrogenase, affecting steroid hormone biosynthesis. The molecular targets include membrane proteins and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Perfluorooctanesulfonic acid: Similar in structure but with a shorter carbon chain.
Perfluorododecanesulfonic acid: This compound has a longer carbon chain and exhibits similar chemical properties but with different biological effects due to its chain length.
Perfluorohexanesulfonic acid: Another related compound with a shorter chain, used in various industrial applications.
Uniqueness: Perfluorodecanesulfonic acid is unique due to its specific chain length, which influences its physical and chemical properties. Its balance of hydrophobicity and hydrophilicity makes it particularly effective as a surfactant in various applications. Additionally, its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .
Properties
CAS No. |
106060-89-3 |
---|---|
Molecular Formula |
C10H15N5O10P2 |
Molecular Weight |
427.20 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
QOYVAFWJURKBJG-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Key on ui other cas no. |
106060-89-3 |
Synonyms |
3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |
Origin of Product |
United States |
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